2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-difluoro-N,3-dimethylbenzene. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
- 2,6-Dimethylfluorobenzene
- 2-Fluoro-1,3-dimethylbenzene
Uniqueness
2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both fluorine and sulfonamide groups. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C8H9F2NO2S |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2,6-difluoro-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-5-3-4-6(9)8(7(5)10)14(12,13)11-2/h3-4,11H,1-2H3 |
InChI Key |
FLECLFLMQYKLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)S(=O)(=O)NC)F |
Origin of Product |
United States |
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